N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an imidazole ring, and a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran-2-carboxylic acid, followed by its conversion to the corresponding acid chloride. This intermediate is then reacted with an amine derivative containing the imidazole and pyrimidine rings under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and imidazole-containing molecules, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Uniqueness
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with imidazole and pyrimidine rings, which imparts distinct biological activities and potential therapeutic benefits .
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(15-12-13-4-1-2-5-14(13)25-15)22-9-11-23-10-8-21-17(23)16-19-6-3-7-20-16/h1-8,10,12H,9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFFFCNBZKYDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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